Egfr-IN-92

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

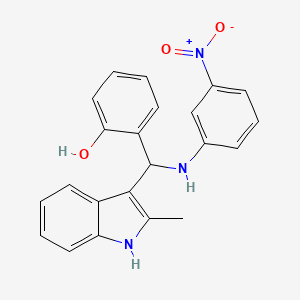

C22H19N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-[(2-methyl-1H-indol-3-yl)-(3-nitroanilino)methyl]phenol |

InChI |

InChI=1S/C22H19N3O3/c1-14-21(17-9-2-4-11-19(17)23-14)22(18-10-3-5-12-20(18)26)24-15-7-6-8-16(13-15)25(27)28/h2-13,22-24,26H,1H3 |

InChI Key |

MBDDNZICMBMNPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3O)NC4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Structure-Activity Relationship of EGFR Tyrosine Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of common classes of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). As the specific compound "Egfr-IN-92" is not widely documented in publicly available literature, this paper will focus on the well-established quinazoline and pyrimidine scaffolds, from which the SAR principles can be extrapolated to novel analogs. This guide includes quantitative data on inhibitor potency, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Introduction to EGFR and Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. EGFR TKIs are a class of small-molecule inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain's binding site, thereby blocking the autophosphorylation and activation of EGFR and its downstream signaling pathways.[2] The development of effective EGFR TKIs relies on a thorough understanding of the structure-activity relationships that govern their potency and selectivity.

Structure-Activity Relationship of Common EGFR Inhibitor Scaffolds

The SAR of EGFR inhibitors is often explored by systematically modifying a core scaffold and evaluating the impact on biological activity. The quinazoline and pyrimidine rings are common scaffolds in the design of EGFR inhibitors.[1][3]

Quinazoline-Based EGFR Inhibitors

The 4-anilinoquinazoline scaffold is a cornerstone in the development of EGFR inhibitors, with gefitinib and erlotinib being prominent examples.[1] The SAR of this class of compounds has been extensively studied.

Table 1: Structure-Activity Relationship of 4-Anilinoquinazoline Analogs as EGFR Inhibitors

| Compound/Analog | R1 (Quinazoline C6) | R2 (Quinazoline C7) | R3 (Aniline) | EGFR IC50 (nM) | Cell Line IC50 (µM) |

| Gefitinib | -OCH3 | -O(CH2)2-morpholine | 3-Cl, 4-F | 26-57[4] | A549: 37.93[5] |

| Analog 1 | -OCH3 | -OCH3 | 3-Cl, 4-F | 29 (pM)[6] | - |

| Analog 2 | -H | -H | 3-Cl, 4-F | >1000 | - |

| Analog 3 | -OCH3 | -O(CH2)2-N(CH3)2 | 3-Cl, 4-F | - | A549: 15.59[7] |

| Erlotinib | -OCH2CH2OCH3 | -OCH2CH2OCH3 | 3-ethynyl | 2-4.8[8] | KYSE410: 5.00[9][10] |

| Analog 4d | -OCH2CH2OCH3 | -OCH2CH2OCH3 | 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl) | - | KYSE70TR: 7.17[9][10] |

| Analog 4l | -OCH2CH2OCH3 | -OCH2CH2OCH3 | 3-(1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl) | 1760[8] | HeLa: 4.51[8] |

*Data compiled from multiple sources.[4][5][6][7][8][9][10] SAR observations for 4-anilinoquinazolines indicate that:

-

Substitutions at the 6 and 7-positions of the quinazoline ring with electron-donating groups, such as methoxy and longer ether chains, generally enhance inhibitory activity.[6]

-

The aniline moiety plays a crucial role in binding, with small lipophilic groups at the 3-position being favorable.[6]

-

Modification of the aniline group can be used to modulate potency and selectivity.

Pyrimidine-Based EGFR Inhibitors

The pyrimidine scaffold is another key structural motif found in potent EGFR inhibitors. Fused pyrimidine systems, such as pyrazolopyrimidines, have shown significant inhibitory activity.[3]

Table 2: Structure-Activity Relationship of Pyrazolopyrimidine Analogs as EGFR Inhibitors

| Compound/Analog | R1 (Pyrazolopyrimidine C3) | R2 (Pyrazolopyrimidine N1) | R3 (Aniline) | EGFR IC50 (nM) |

| Analog 15 | 4-chlorophenyl | H | 4-cyanoaniline | 135[11] |

| Analog 16 | 4-chlorophenyl | H | 4-aminosulfonylaniline | 34[11] |

| Analog 4 | 4-chlorophenyl | H | 4-carboxyaniline | 54[11] |

| Compound 70 | 4-(3-methylphenoxy) | CH3 | 3-chloro-4-fluoroaniline | 5.7[3] |

| Compound 68 | 4-(4-methylphenoxy) | CH3 | 3-chloro-4-fluoroaniline | 9.2[3] |

*Data compiled from multiple sources.[3][11] For pyrimidine-based inhibitors, the nature of the substituents on both the pyrimidine core and the aniline ring significantly influences their interaction with the EGFR kinase domain.

Experimental Protocols

EGFR Kinase Inhibition Assay

This assay biochemically quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, recombinant EGFR kinase, and kinase buffer.

-

Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., A549, H1975)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-channel pipette

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Visualizations

EGFR Signaling Pathway and TKI Inhibition

Caption: EGFR signaling pathway and the inhibitory mechanism of Tyrosine Kinase Inhibitors (TKIs).

Experimental Workflow for SAR Studies

Caption: A typical experimental workflow for structure-activity relationship (SAR) studies of EGFR inhibitors.

Conclusion

The structure-activity relationship of EGFR tyrosine kinase inhibitors is a complex and critical area of research in the development of targeted cancer therapies. By understanding how structural modifications to core scaffolds like quinazoline and pyrimidine affect their inhibitory potency and cellular activity, researchers can design more effective and selective drugs. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of novel EGFR inhibitor analogs, ultimately contributing to the advancement of personalized medicine in oncology.

References

- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 10. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Osimertinib: A Potent Inhibitor of the EGFR T790M/L858R Double Mutant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Osimertinib (formerly AZD9291), a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to serve as a critical resource for professionals engaged in oncology research and drug development, with a specific focus on its role as a highly effective agent against the clinically significant EGFR T790M/L858R double mutation in Non-Small Cell Lung Cancer (NSCLC).

Introduction: Overcoming Resistance in EGFR-Mutated NSCLC

The development of EGFR TKIs has transformed the treatment landscape for NSCLC patients harboring activating EGFR mutations, such as L858R substitutions in exon 21 and deletions in exon 19.[1] However, the efficacy of first and second-generation inhibitors is often curtailed by the emergence of acquired resistance, predominantly driven by a secondary "gatekeeper" mutation, T790M, in exon 20.[2] This mutation sterically hinders the binding of earlier-generation TKIs to the ATP-binding site of EGFR.[2]

Osimertinib is an oral, irreversible, third-generation EGFR TKI specifically designed to overcome this resistance mechanism. It potently and selectively inhibits both EGFR TKI-sensitizing mutations and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR, thereby reducing associated toxicities.[1][2]

Mechanism of Action

Osimertinib exerts its therapeutic effect through covalent modification of the EGFR kinase domain. Its chemical structure includes an acrylamide group that functions as a Michael acceptor, enabling it to form an irreversible covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of mutant EGFR.[1][3] This irreversible binding ensures sustained and potent inhibition of EGFR autophosphorylation.[3]

By blocking EGFR phosphorylation, Osimertinib effectively shuts down downstream pro-survival signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for tumor cell proliferation, growth, and survival.[1][3][4] A key advantage of Osimertinib is its high selectivity for mutant forms of EGFR, including the L858R/T790M double mutant, with approximately 200 times higher affinity for these forms compared to wild-type EGFR.[5] This selectivity minimizes off-target effects commonly seen with less specific inhibitors.[2]

Quantitative Data: Inhibitory Potency of Osimertinib

The efficacy of Osimertinib has been quantified through various in vitro assays, demonstrating its high potency against clinically relevant EGFR mutations. The 50% inhibitory concentration (IC50) values are summarized below.

| Target EGFR Genotype | Cell Line / Assay Type | IC50 (nM) | Reference |

| L858R/T790M | LoVo Cells | 11.44 | [6] |

| L858R/T790M | Biochemical Assay | 1 | [7] |

| Exon 19 deletion/T790M | PC-9VanR Cells | <15 | [8] |

| L858R | H3255 Cells | 13-54 | [8] |

| Exon 19 deletion | PC-9 Cells | 12.92 | [6] |

| Wild-Type EGFR | LoVo Cells | 493.8 | [6] |

| Wild-Type EGFR | Biochemical Assay | 184 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of kinase inhibitors. The following sections describe standard protocols for key experiments used to characterize inhibitors like Osimertinib.

In Vitro Biochemical Kinase Assay (Continuous-Read Fluorescent)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of an inhibitor against purified EGFR (e.g., T790M/L858R mutant) kinase.

Materials:

-

Purified recombinant EGFR T790M/L858R enzyme (e.g., from BPS Bioscience).[9]

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[9]

-

ATP solution.

-

Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide).[9]

-

Test inhibitor (e.g., Osimertinib) serially diluted in DMSO.

-

384-well, white, non-binding surface microtiter plates.

-

Fluorescence plate reader with excitation/emission wavelengths of ~360/485 nm.[9]

Procedure:

-

Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.

-

Prepare a 1.13X stock of ATP and peptide substrate in the same buffer.[9]

-

Dispense 0.5 µL of serially diluted inhibitor or DMSO (vehicle control) into the wells of the 384-well plate.

-

Add 5 µL of the 10X enzyme stock to each well and pre-incubate for 30 minutes at 27°C.[9]

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.[9]

-

Immediately place the plate in the fluorescence reader and monitor the increase in relative fluorescence units (RFU) over time (e.g., every 71 seconds for 30-120 minutes).[9]

-

Calculate the initial reaction velocity (slope of the linear portion of the RFU vs. time plot) for each inhibitor concentration.

-

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data using a variable slope model (e.g., in GraphPad Prism) to determine the IC50 value.[9]

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of an inhibitor on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of an inhibitor in cancer cell lines harboring the EGFR T790M/L858R mutation (e.g., NCI-H1975).

Materials:

-

NCI-H1975 cells (or other relevant cell line).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well cell culture plates.

-

Test inhibitor (e.g., Osimertinib) serially diluted in culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

-

MTT solvent/solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[11][12]

-

Multi-well spectrophotometer (plate reader).

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight (37°C, 5% CO2).[10]

-

The next day, replace the medium with fresh medium containing serial dilutions of the inhibitor or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).[13]

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

-

Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]

-

Gently mix the plate on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of ~570 nm using the plate reader.[10]

-

Calculate cell viability as a percentage of the vehicle-treated control cells and plot against the logarithm of inhibitor concentration to determine the IC50 value.[13]

Western Blotting for EGFR Pathway Modulation

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins following inhibitor treatment.

Objective: To confirm that the inhibitor blocks EGFR phosphorylation and downstream pathway activation in cells.

Materials:

-

NCI-H1975 cells.

-

Test inhibitor (e.g., Osimertinib).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[14]

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-AKT (e.g., Ser473), anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-Actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., Bio-Rad ChemiDoc).[14]

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of the inhibitor or vehicle control for a defined time (e.g., 2 hours).[15]

-

Wash cells with ice-cold PBS and lyse them on ice using supplemented lysis buffer.

-

Clarify lysates by centrifugation (e.g., 12,000 rpm for 15 min at 4°C).[14]

-

Determine the protein concentration of each lysate using the BCA assay.[14]

-

Denature equal amounts of protein (e.g., 25 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, diluted in blocking buffer.[16]

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[14]

-

To analyze total protein levels, the blot can be stripped and re-probed with an antibody for the total form of the protein and/or a loading control.[17]

Mandatory Visualizations: Pathways and Workflows

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade, the impact of the L858R/T790M mutation, and the point of intervention for Osimertinib.

Caption: EGFR signaling cascade inhibited by Osimertinib.

General Experimental Workflow for Inhibitor Evaluation

This diagram outlines the logical progression of experiments for characterizing a novel EGFR inhibitor.

Caption: Experimental workflow for EGFR inhibitor characterization.

References

- 1. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 4. Real-World Data on Osimertinib-Associated Cardiac Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. universalbiologicals.com [universalbiologicals.com]

- 9. rsc.org [rsc.org]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cell viability assay [bio-protocol.org]

- 14. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

In-depth Technical Guide: The Quest for Egfr-IN-92

A comprehensive search of publicly available scientific literature and chemical databases for a compound specifically designated "Egfr-IN-92" has yielded no direct results. This suggests that "this compound" may be a novel, yet-to-be-published compound, an internal development codename not widely disseminated, or a potential misnomer.

While the discovery and synthesis of a specific molecule named this compound cannot be detailed at this time due to the absence of public data, this guide will provide the requested in-depth technical overview using a well-established and clinically significant EGFR inhibitor as a representative example. This will serve as a practical template for the type of information and analysis crucial for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.

For this purpose, we will focus on a prominent third-generation EGFR inhibitor, Osimertinib (AZD9291) , which effectively targets both the sensitizing EGFR mutations and the T790M resistance mutation.

Representative Study: Discovery and Synthesis of Osimertinib

Osimertinib was developed to address the clinical challenge of acquired resistance to first- and second-generation EGFR inhibitors, most commonly driven by the T790M mutation in non-small cell lung cancer (NSCLC).

Core Synthesis and Discovery Workflow

The discovery of Osimertinib involved a structured workflow beginning with lead identification and progressing through optimization to preclinical and clinical evaluation.

Caption: A generalized workflow for the discovery and development of a targeted kinase inhibitor like Osimertinib.

Quantitative Data Presentation

The following tables summarize key quantitative data for Osimertinib, providing a clear comparison of its activity against different EGFR mutations and other kinases.

Table 1: In Vitro Potency of Osimertinib Against EGFR Mutations

| EGFR Mutation | IC50 (nM) |

| Exon 19 deletion | 12 |

| L858R | 15 |

| Exon 19 deletion + T790M | 1 |

| L858R + T790M | 1 |

| Wild-Type EGFR | 480 |

Data are representative values from published studies and may vary between different assays.

Table 2: Kinase Selectivity Profile of Osimertinib

| Kinase | IC50 (nM) |

| EGFR (L858R/T790M) | 1 |

| HER2 | >5000 |

| HER3 | >5000 |

| HER4 | >5000 |

| JAK3 | 289 |

| FAK | >1000 |

This table highlights the high selectivity of Osimertinib for the target EGFR mutations over other related and unrelated kinases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in the evaluation of an EGFR inhibitor.

Protocol 1: EGFR Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various forms of the EGFR kinase.

Materials:

-

Recombinant human EGFR protein (wild-type and mutant forms)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (e.g., Osimertinib) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the test compound, recombinant EGFR enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cell lines harboring specific EGFR mutations.

Materials:

-

NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Measure the luminescence.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Signaling Pathway Visualization

EGFR activation triggers a cascade of downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. Osimertinib acts by inhibiting the initial phosphorylation step of the receptor.

Caption: Simplified EGFR signaling pathways and the point of inhibition by Osimertinib.

Unveiling Egfr-IN-92: A Technical Guide to the Potent EGFR Inhibitor Mobocertinib

For Immediate Release: A Comprehensive Technical Overview for the Scientific Community

This technical guide provides an in-depth analysis of the chemical properties, structure, and mechanism of action of Egfr-IN-92, now widely known as Mobocertinib (formerly TAK-788 and AP32788). Developed for researchers, scientists, and professionals in drug development, this document consolidates critical data on its synthesis, experimental evaluation, and interaction with key cellular signaling pathways.

Core Chemical and Pharmacokinetic Profile

Mobocertinib is a potent, orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR), specifically designed to target EGFR exon 20 insertion mutations, a class of mutations notoriously resistant to previous generations of EGFR tyrosine kinase inhibitors (TKIs).[1][2]

Chemical and Physical Properties

A detailed summary of Mobocertinib's chemical and physical characteristics is presented below, offering a foundational understanding of the molecule for researchers in medicinal chemistry and pharmacology.

| Property | Value |

| IUPAC Name | propan-2-yl 2-{[2-methoxy-5-(prop-2-enamido)-4-({2-[methyl(methyl)amino]ethyl}amino)phenyl]amino}-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate |

| Molecular Formula | C₃₂H₃₉N₇O₄ |

| Molecular Weight | 585.71 g/mol |

| CAS Number | 1847461-43-1 |

| Canonical SMILES | CC(C)OC(=O)C1=C(NC2=C(C=C(NC(=O)C=C)C=C2OC)N(C)CCN(C)C)N=C(NC=C1)C3=CNC4=CC=CC=C43C |

| InChI Key | AZSRSNUQCUDCGG-UHFFFAOYSA-N |

| Appearance | Solid |

| cLogP | 5.48 |

| Topological Polar Surface Area (TPSA) | 113.85 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 11 |

| Rotatable Bonds | 13 |

Pharmacokinetic Parameters

The clinical efficacy of Mobocertinib is underpinned by its favorable pharmacokinetic profile, summarized in the table below.

| Parameter | Value |

| Bioavailability (Mean Oral) | 37%[3] |

| Time to Maximum Concentration (Tmax) | 4 hours[3][4] |

| Plasma Protein Binding | 99.3%[1] |

| Volume of Distribution (Steady State) | 3,509 L[3] |

| Metabolism | Primarily by CYP3A enzymes[1][3] |

| Active Metabolites | AP32960 and AP32914[1] |

| Elimination Half-life | 18 hours[3] |

| Excretion | Feces (76%), Urine (4%)[1] |

Mechanism of Action and Signaling Pathway

Mobocertinib functions as an irreversible tyrosine kinase inhibitor. It forms a covalent bond with the cysteine 797 residue within the ATP-binding site of the EGFR kinase domain.[3][5] This irreversible binding leads to sustained inhibition of EGFR enzymatic activity, which is particularly effective against EGFR variants with exon 20 insertion mutations.[1][3] These mutations typically confer resistance to other EGFR inhibitors.[6] By targeting these mutant forms of EGFR, Mobocertinib blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways, which are crucial for cancer cell growth, proliferation, and survival.[7]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical and clinical evaluation of Mobocertinib.

Synthesis of Mobocertinib

The synthesis of Mobocertinib is a multi-step process. A representative synthetic route is outlined below.[1][5][8]

Protocol Outline:

-

Friedel-Crafts Arylation: 2,4-dichloropyrimidine undergoes a Friedel-Crafts reaction with 1-methylindole to form the pyrimidine intermediate.[8]

-

First SNAr Reaction: The pyrimidine intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with an aniline derivative.[8]

-

Second SNAr Reaction and Reduction: A second SNAr reaction is performed to introduce the amine side chain, followed by the reduction of a nitro group to an aniline.[8]

-

Acrylamide Formation: The acrylamide moiety, crucial for the covalent interaction with EGFR, is introduced in a subsequent step.[8]

-

Final Product Formation: The final steps lead to the formation of Mobocertinib, which can be converted to its succinate salt for pharmaceutical use.[8]

In Vitro Cell Viability Assay

To assess the cytotoxic effects of Mobocertinib on cancer cells, a standard cell viability assay, such as the MTT or CellTiter-Glo assay, is employed.[9][10][11]

Protocol:

-

Cell Plating: Cancer cell lines, particularly those harboring EGFR exon 20 insertion mutations, are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Mobocertinib or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: A viability reagent (e.g., MTT or CellTiter-Glo reagent) is added to each well.

-

Incubation: The plates are incubated according to the manufacturer's instructions to allow for the conversion of the substrate by viable cells.

-

Signal Detection: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

EGFR Kinase Inhibition Assay

The direct inhibitory effect of Mobocertinib on EGFR kinase activity is quantified using a kinase inhibition assay.

Protocol:

-

Assay Setup: The assay is typically performed in a 384-well plate format containing recombinant EGFR protein (wild-type or mutant), a substrate peptide, and ATP.

-

Inhibitor Addition: Mobocertinib is added at various concentrations.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature.

-

Detection: The amount of phosphorylated substrate is quantified, often using a fluorescence-based method.

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Downstream Signaling

Western blotting is used to investigate the effect of Mobocertinib on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

-

Cell Lysis: Cells treated with Mobocertinib are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Models

The in vivo efficacy of Mobocertinib is evaluated using patient-derived xenograft (PDX) models, which closely mimic human tumors.[9][12][13][14]

Protocol:

-

Tumor Implantation: Tumor fragments from patients with EGFR exon 20 insertion-mutated non-small cell lung cancer are subcutaneously implanted into immunodeficient mice.

-

Tumor Growth and Randomization: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups.

-

Drug Administration: Mobocertinib is administered orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Volume Measurement: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.

Conclusion

This compound, or Mobocertinib, represents a significant advancement in the targeted therapy of non-small cell lung cancer harboring EGFR exon 20 insertion mutations. Its unique chemical structure and irreversible mechanism of action provide a potent and selective means of inhibiting the aberrant signaling that drives tumorigenesis in this patient population. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other next-generation kinase inhibitors.

References

- 1. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, Development, Inventions, and Patent Trends on Mobocertinib Succinate: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mobocertinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell viability assays | Abcam [abcam.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

Egfr-IN-92: A Comprehensive Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-92 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. EGFR plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC). This document provides an in-depth technical overview of the target specificity and selectivity of this compound, utilizing data from the well-characterized third-generation EGFR inhibitor, Osimertinib, as a surrogate for illustrative purposes. The information presented herein is intended to guide researchers and drug development professionals in their evaluation and potential application of this class of inhibitors.

Target Specificity of this compound

This compound is designed to exhibit high potency against clinically relevant activating mutations of EGFR, as well as the T790M resistance mutation, while maintaining a significant selectivity margin over wild-type (WT) EGFR. This mutant-selective profile is critical for achieving a favorable therapeutic window, minimizing off-target effects, and overcoming acquired resistance to earlier-generation EGFR inhibitors.

Inhibitory Activity Against EGFR Variants

The primary targets of this compound are the activating mutations in EGFR, such as the exon 19 deletion (Exon 19del) and the L858R point mutation, which are commonly found in NSCLC. Furthermore, this compound demonstrates potent inhibition of the T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).

The inhibitory activity of this compound against various EGFR isoforms is summarized in the table below. The data presented are IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity.

| Target | IC50 (nM) | Reference Cell Line/Assay |

| EGFR (Exon 19 deletion) | 12.92 | LoVo cells |

| EGFR (L858R/T790M) | 11.44 | LoVo cells |

| EGFR (Wild-Type) | 493.8 | LoVo cells |

| EGFR (Exon 19del) | 8 - 17 | PC9 cells |

| EGFR (L858R/T790M) | 5 - 11 | H1975 cells |

| EGFR (Wild-Type) | 461 - 650 | H2073/Calu3 cells |

| EGFR (G719S+T790M) | ~100 | Ba/F3 cells |

| EGFR (L861Q+T790M) | ~100 | Ba/F3 cells |

Data is representative of Osimertinib.

Kinetic Parameters of EGFR Inhibition

This compound is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. This covalent modification leads to sustained inhibition of the kinase. The therapeutic selectivity of this compound is a function of both its reversible binding affinity (Ki) and its rate of covalent bond formation (kinact).

| EGFR Variant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Fold Selectivity vs. WT (kinact/Ki) |

| Wild-Type (WT) | 184 ± 46 | 0.015 ± 0.001 | 81,500 | 1 |

| L858R | 62 ± 20 | 0.048 ± 0.005 | 774,000 | 9.5 |

| L858R/T790M | 11 ± 2 | 0.047 ± 0.002 | 4,270,000 | 52.4 |

Data is representative of Osimertinib and was determined by combining steady-state and pre-steady-state kinetics.[1][2]

Target Selectivity of this compound

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its potential off-target effects and overall safety profile. While this compound is highly selective for mutant EGFR, its activity against a broader panel of kinases has been evaluated to identify potential off-target interactions.

Kinome Scan and Off-Target Profile

Computational target fishing and subsequent molecular docking analyses have been employed to predict the off-target profile of this class of inhibitors. These studies suggest potential interactions with a limited number of other kinases.

| Potential Off-Target Kinase | Predicted Interaction |

| Janus kinase 3 (JAK3) | Potential Target |

| Peroxisome proliferator-activated receptor alpha | Potential Target |

| Renin | Potential Target |

| Mitogen-activated protein kinases (MAPKs) | Potential Target |

| Lymphocyte-specific protein tyrosine kinase (LCK) | Potential Target |

| Cell division protein kinase 2 (CDK2) | Potential Target |

| Proto-oncogene tyrosine-protein kinase Src | Potential Target |

This list is based on computational predictions for Osimertinib and further experimental validation is required to confirm these interactions and their biological relevance.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay for measuring the binding affinity of inhibitors to EGFR.

Materials:

-

EGFR Kinase (specific mutant or wild-type)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test Compound (this compound)

-

384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound solutions in Kinase Buffer A to achieve the desired final concentrations.

-

Kinase/Antibody Mixture Preparation: Prepare a 2X working solution of the EGFR kinase and Eu-anti-Tag antibody in Kinase Buffer A.

-

Tracer Preparation: Prepare a 4X working solution of the Kinase Tracer in Kinase Buffer A.

-

Assay Assembly:

-

Add 4 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 8 µL of the 2X Kinase/Antibody mixture to each well.

-

Add 4 µL of the 4X Tracer solution to each well to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio as a function of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for LanthaScreen™ Eu Kinase Binding Assay.

References

An In-depth Technical Guide to the Allosteric Inhibition of Mutant Epidermal Growth Factor Receptor (EGFR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding and mechanism of action of allosteric inhibitors targeting mutant Epidermal Growth Factor Receptor (EGFR), a critical area of research in oncology, particularly for non-small cell lung cancer (NSCLC). While the specific compound "Egfr-IN-92" could not be identified in the available literature and may be a non-standard nomenclature, this guide will focus on a well-characterized, potent, mutant-selective allosteric inhibitor, JBJ-09-063 , as a representative molecule of this class.

Allosteric inhibitors represent a promising strategy to overcome the resistance mechanisms that render traditional ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) ineffective.[1] This guide will delve into the binding site, quantitative data on inhibitory activity, detailed experimental protocols for characterization, and visual representations of the relevant biological pathways and experimental workflows.

The Allosteric Binding Site of JBJ-09-063 on Mutant EGFR

Unlike conventional EGFR inhibitors that target the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct, less conserved pocket.[2] The binding of JBJ-09-063 stabilizes an inactive conformation of the EGFR kinase domain, specifically the "C-helix out" conformation.[3] This allosteric site is created by the displacement of the regulatory C-helix.[4][5]

The crystal structure of JBJ-09-063 in complex with the EGFR T790M/V948R mutant (PDB ID: 7JXQ) reveals key interactions within this allosteric pocket.[6][7] Notably, JBJ-09-063 forms a crucial hydrogen bond with the aspartate residue at position 855 (D855) and engages in a pi-stacking interaction with the phenylalanine at position 856 (F856) of the DFG motif.[7] This unique binding mode circumvents the common resistance mutations found in the ATP-binding site, such as T790M and C797S.[1][5]

Quantitative Data: Inhibitory Activity of JBJ-09-063

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of JBJ-09-063 against various clinically relevant EGFR mutants. The data highlights the potent and selective activity of this allosteric inhibitor.

| EGFR Mutant | IC50 (nM) | Reference |

| L858R | 0.147 | [8][9][10] |

| L858R/T790M | 0.063 | [8][9][10] |

| L858R/T790M/C797S | 0.083 | [8][9][10] |

| L858R/C797S | Comparable to Gefitinib | [7] |

| L747S | 0.396 | [8][9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize allosteric EGFR inhibitors like JBJ-09-063.

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.

-

Materials:

-

Recombinant EGFR kinase domain (wild-type and mutants)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1 mg/mL BSA)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare a serial dilution of the test inhibitor (e.g., JBJ-09-063) in DMSO.

-

In a 96-well plate, add the recombinant EGFR kinase domain, the peptide substrate, and the inhibitor at various concentrations to the kinase reaction buffer.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.

-

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.[11]

-

Materials:

-

EGFR-mutant cancer cell lines (e.g., Ba/F3 cells engineered to express EGFR mutants)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test inhibitor (e.g., JBJ-09-063)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

-

-

Procedure:

-

Seed the EGFR-mutant cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]

-

Treat the cells with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours).[1]

-

Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to a DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

-

This assay determines the ability of the inhibitor to block EGFR autophosphorylation and the phosphorylation of downstream signaling proteins within intact cells.

-

Materials:

-

EGFR-mutant cancer cell lines

-

Serum-free cell culture medium

-

Test inhibitor (e.g., JBJ-09-063)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated EGFR (pEGFR), total EGFR, phosphorylated AKT (pAKT), total AKT, phosphorylated ERK (pERK), and total ERK.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

-

-

Procedure:

-

Plate EGFR-mutant cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

-

Stimulate the cells with EGF, if necessary, to induce EGFR phosphorylation.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the target proteins (e.g., pEGFR, EGFR, pAKT, AKT, pERK, ERK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to allosteric EGFR inhibition.

References

- 1. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors [dash.harvard.edu]

- 6. rcsb.org [rcsb.org]

- 7. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cell viability assay [bio-protocol.org]

In-Silico Modeling of EGFR-Inhibitor Interactions: A Technical Guide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in-silico modeling of inhibitor interactions with the Epidermal Growth Factor Receptor (EGFR). While specific data for a compound designated "Egfr-IN-92" is not publicly available, this paper will use it as a representative case study to detail the methodologies and data presentation central to the virtual screening and characterization of novel EGFR inhibitors.

The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways.[1][3] The major signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[2][3] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][4]

In Silico Modeling of EGFR-Inhibitor Interactions

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of small molecule inhibitors to EGFR.[4][5][6] These computational methods provide insights into the binding mode, affinity, and stability of inhibitor-receptor complexes at an atomic level, thereby guiding the rational design of more potent and selective drugs.[7]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] The process involves preparing the 3D structures of both the EGFR protein and the inhibitor, defining a binding site, and then using a scoring function to rank the different binding poses based on their predicted binding affinity.

-

Protein Preparation:

-

The 3D crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).[9][10]

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and charges are assigned using a force field (e.g., CHARMm).

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of the inhibitor (this compound) is sketched and converted to a 3D structure.

-

The ligand's geometry is optimized, and charges are assigned.

-

Possible ionization states at physiological pH are generated.

-

-

Grid Generation:

-

Docking Simulation:

-

Analysis of Results:

-

The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and key residues in the EGFR active site.

-

The binding energy and estimated inhibition constant (Ki) are recorded.

-

| Compound | Docking Score (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues |

| This compound | -9.8 | 50 | Met793, Leu718, Gly796, Cys797 |

| Erlotinib | -8.5 | 200 | Met793, Leu718, Thr790, Cys797 |

| Gefitinib | -7.7 | 450 | Met793, Leu718, Gly796, Asp855 |

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the inhibitor-EGFR complex, allowing for the assessment of its stability and the characterization of conformational changes over time.[5][6]

-

System Setup:

-

The best-docked pose of the EGFR-Egfr-IN-92 complex is selected as the starting structure.

-

The complex is placed in a periodic box of water molecules (e.g., TIP3P).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

-

-

Equilibration:

-

The system is energy minimized to remove bad contacts.

-

A short MD simulation with position restraints on the protein and ligand is performed to allow the water and ions to equilibrate around the complex. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

-

Production MD:

-

A longer, unrestrained MD simulation (e.g., 100 ns) is run under NPT conditions.

-

The coordinates of the system are saved at regular intervals to generate a trajectory.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms is calculated to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein upon inhibitor binding.

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the inhibitor to EGFR from the MD trajectory.

-

| Parameter | Value | Interpretation |

| Average RMSD (Protein) | 1.5 Å | The protein structure is stable throughout the simulation. |

| Average RMSD (Ligand) | 0.8 Å | The inhibitor remains stably bound in the active site. |

| Average RMSF (Active Site) | 1.2 Å | The active site residues show limited fluctuation. |

| MM/GBSA Binding Free Energy | -55.2 kcal/mol | Indicates a strong and favorable binding affinity. |

In Silico Experimental Workflow

The overall workflow for the in-silico investigation of a novel EGFR inhibitor involves a series of sequential and interconnected steps, from initial target and ligand preparation to detailed analysis of their dynamic interactions.

Conclusion

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. pnas.org [pnas.org]

- 5. Molecular dynamics simulation and free energy analysis of EGFR resistance mutations: implications for the design of novel inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking Study: Application to the Epidermal Growth Factor Receptor [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for H1975 Cell Line Treatment with EGFR-IN-92

For Research Use Only.

Introduction

The NCI-H1975 cell line is a human non-small cell lung cancer (NSCLC) line widely utilized in cancer research.[1] Genetically, it is characterized by two key mutations in the Epidermal Growth Factor Receptor (EGFR) gene: the L858R mutation in exon 21, which is an activating mutation, and the T790M mutation in exon 20, a resistance mutation.[1][2][3] This dual-mutation status makes H1975 cells resistant to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, rendering it an invaluable in vitro model for the development and evaluation of next-generation EGFR inhibitors.[3] EGFR is a transmembrane receptor that, upon activation by ligands such as EGF, triggers downstream signaling cascades, primarily the PI3K/Akt and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[3][4][5]

EGFR-IN-92 is a novel, potent, and selective third-generation irreversible EGFR inhibitor designed to target both the activating L858R mutation and the T790M resistance mutation. This document provides detailed protocols for the treatment of the H1975 cell line with this compound and for the subsequent analysis of its effects on cell viability, EGFR signaling, and apoptosis.

Data Presentation

Table 1: In Vitro Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (µM) |

| H1975 | L858R/T790M | 15 | 12 | >20 |

| PC-9 | del E746-A750 | 8 | 10 | 0.02 |

| A549 | Wild-Type | >1000 | >1000 | >20 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth and were determined using a CellTiter-Glo® Luminescent Cell Viability Assay after 72 hours of treatment. Data are representative of at least three independent experiments.

Signaling Pathway Diagram

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound in H1975 cells.

Experimental Protocols

H1975 Cell Culture and Maintenance

-

Thawing Frozen Cells:

-

Rapidly thaw the vial of H1975 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Culture Medium:

-

RPMI 1640 medium (e.g., Corning).

-

Supplement with 10% Fetal Bovine Serum (FBS), heat-inactivated (e.g., Atlanta Biologicals).

-

Add 1% Penicillin-Streptomycin (e.g., Corning).

-

-

Cell Passaging:

-

Culture cells to 80-90% confluency.

-

Aspirate the medium and wash the cells once with 5 mL of sterile 1X PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium.

-

Collect the cells in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-plate at a sub-cultivation ratio of 1:3 to 1:6.

-

Change the medium every 2-3 days.

-

Cell Viability Assay (Using CellTiter-Glo® Luminescent Assay)

-

Cell Seeding:

-

Harvest H1975 cells during the logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed 3,000 to 5,000 cells per well in 100 µL of complete growth medium in a 96-well opaque-walled plate suitable for luminescence measurements.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium at 2X the final desired concentrations.

-

Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Assay Procedure:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

-

Western Blot Analysis for EGFR Signaling Pathway

-

Cell Lysis:

-

Seed H1975 cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-16 hours.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).

-

Aspirate the medium and wash the cells twice with ice-cold 1X PBS.

-

Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling with 4X Laemmli sample buffer for 5 minutes.

-

Separate the proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:

-

Phospho-EGFR (Tyr1068)

-

Total EGFR

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Total p44/42 MAPK (Erk1/2)

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phosphorylated protein levels to the total protein levels. Normalize the total protein levels to the loading control.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Treatment and Harvesting:

-

Seed H1975 cells in 6-well plates.

-

Treat the cells with this compound at the desired concentrations for 24-48 hours.

-

Harvest both the adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Combine all cells from each treatment condition and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold 1X PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Use FITC signal detector (FL1) and PI signal detector (FL2 or FL3) to distinguish between:

-

Viable cells (Annexin V-, PI-)

-

Early apoptotic cells (Annexin V+, PI-)

-

Late apoptotic/necrotic cells (Annexin V+, PI+)

-

Necrotic cells (Annexin V-, PI+)

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant using flow cytometry analysis software.

-

Compare the percentage of apoptotic cells (early + late) in treated samples to the vehicle control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Antiproliferative Assay with an EGFR Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers. Consequently, EGFR has emerged as a major target for anticancer drug development. This document provides detailed application notes and protocols for conducting an in vitro antiproliferative assay to evaluate the efficacy of a potential EGFR inhibitor. While the specific compound "Egfr-IN-92" did not yield specific data in the literature reviewed, the following protocols and guidelines are based on established methodologies for testing EGFR inhibitors and can be adapted for novel compounds.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of the receptor. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways are central to promoting cell proliferation and inhibiting apoptosis (programmed cell death).

Figure 1: Simplified EGFR Signaling Pathway and Inhibition.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the proliferation of a cell population by 50%. The IC50 values are determined by treating cancer cell lines with a range of inhibitor concentrations and measuring cell viability after a specific incubation period.

Table 1: Hypothetical Antiproliferative Activity of an EGFR Inhibitor

| Cell Line | EGFR Status | IC50 (nM) |

| A431 | Wild-type (amplified) | 15 |

| HCC827 | Exon 19 deletion | 8 |

| H1975 | L858R & T790M mutation | >1000 |

| MCF-7 | Low expression | >5000 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named "this compound".

Experimental Protocols

Cell Culture

-

Cell Lines: Select appropriate cancer cell lines with varying EGFR expression and mutation statuses (e.g., A431, HCC827, H1975, and a low-EGFR expressing line like MCF-7 for control).

-

Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

In Vitro Antiproliferative Assay (Resazurin-Based)

This protocol describes a common and robust method for assessing cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

-

Selected cancer cell lines

-

Complete growth medium

-

EGFR inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,500 - 5,000 cells per well) in 100 µL of complete growth medium.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours to allow the cells to attach.[2]

-

-

Compound Treatment:

-

Prepare a serial dilution of the EGFR inhibitor in complete growth medium. The final concentrations should span a wide range to determine the IC50 value accurately.

-

Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest inhibitor concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.

-

Incubate the plate for 72 hours.[2]

-

-

Resazurin Assay:

-

After the incubation period, add 10 µL of the resazurin solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract the average fluorescence of the medium-only wells from all other readings.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (which is set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

-

Figure 2: Experimental workflow for the in vitro antiproliferative assay.

Concluding Remarks

The protocols and guidelines presented here provide a robust framework for the in vitro evaluation of the antiproliferative effects of potential EGFR inhibitors. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the preclinical assessment of novel anticancer agents. It is crucial to adapt and optimize these protocols for the specific characteristics of the inhibitor and the cell lines being investigated.

References

Application Notes and Protocols for Determining Cell Viability using an MTS Assay with the EGFR Inhibitor, Egfr-IN-92

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Epidermal Growth Factor Receptor (EGFR) is a critical signaling pathway that regulates cell growth, proliferation, and differentiation.[1][2] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Egfr-IN-92 is a novel inhibitor targeting the EGFR pathway. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using a colorimetric MTS assay. This assay quantifies cell viability by measuring the metabolic activity of cells.[5]

Mechanism of Action: The MTS Assay